Tolterodine-d14 (hydrochloride) synthesis and characterization
Tolterodine-d14 (hydrochloride) synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of Tolterodine-d14 (hydrochloride)
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Tolterodine-d14 (hydrochloride), a deuterated analog of the potent muscarinic receptor antagonist, Tolterodine. Developed for researchers, medicinal chemists, and drug development professionals, this document details a robust synthetic pathway for the incorporation of 14 deuterium atoms onto the diisopropylamino moiety. Furthermore, it establishes a rigorous, multi-technique analytical workflow for the unambiguous confirmation of isotopic enrichment, chemical purity, and structural integrity. The methodologies presented herein are grounded in established chemical principles and supported by authoritative references, ensuring a reliable and reproducible approach for obtaining high-quality Tolterodine-d14 as an internal standard for pharmacokinetic studies or as a tool for metabolic research.
Introduction: Tolterodine and the Significance of Deuteration
Tolterodine: A First-Line Treatment for Overactive Bladder
Tolterodine is a competitive muscarinic receptor antagonist widely prescribed for the treatment of overactive bladder (OAB), a condition characterized by urinary urgency, frequency, and urge incontinence.[1][2][3] Marketed under brand names such as Detrol®, Tolterodine provides therapeutic benefit by blocking muscarinic receptors in the bladder wall.[1][4] This action inhibits involuntary bladder contractions, thereby increasing the bladder's capacity and reducing the symptoms of OAB.[2][4]
Mechanism of Action and Hepatic Metabolism
Tolterodine exerts its pharmacological effects by acting on M2 and M3 subtypes of muscarinic receptors.[1] While it is not completely selective for the bladder, it demonstrates a functional selectivity for the bladder over the salivary glands compared to older medications like oxybutynin, leading to a better tolerability profile, particularly with regard to dry mouth.[5]
Upon oral administration, Tolterodine is rapidly absorbed and undergoes extensive first-pass metabolism in the liver.[6] The primary metabolic pathway is the oxidation of the 5-methyl group, a reaction catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme.[5] This process yields the 5-hydroxymethyl metabolite, which is also pharmacologically active and contributes significantly to the overall therapeutic effect.[5][6] A secondary, less prominent pathway involves dealkylation at the nitrogen atom.[5][6]
The Role of Deuterated Analogs in Pharmaceutical Research
The use of stable, heavy-isotope-labeled compounds is a cornerstone of modern drug development. Deuterium (²H), a stable isotope of hydrogen, can be strategically incorporated into a drug molecule to create a "heavy" version of the analyte.[7] These deuterated analogs are indispensable for several reasons:
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Internal Standards: Tolterodine-d14 serves as an ideal internal standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9] Since it co-elutes with the unlabeled drug but is distinguished by its higher mass, it can accurately correct for variations in sample preparation and instrument response, leading to highly precise pharmacokinetic data.[9][10]
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Metabolic Profiling: Deuteration can alter the rate of metabolism, particularly when placed at a site of metabolic attack.[7][8] This "kinetic isotope effect" can be exploited to investigate metabolic pathways and improve a drug's pharmacokinetic profile.[7]
Tolterodine-d14, with its 14 deuterium atoms on the two isopropyl groups, is an excellent internal standard as these positions are not primary sites of metabolism and the deuterium atoms are not susceptible to chemical exchange.
Synthesis of (R)-Tolterodine-d14 Hydrochloride
Retrosynthetic Analysis and Strategy
The synthesis of Tolterodine-d14 hinges on the efficient and late-stage introduction of the deuterated diisopropylamino moiety. A logical and field-proven approach involves the reductive amination of a suitable aldehyde or ketone precursor. However, a more convergent strategy, adapted from established syntheses of Tolterodine, utilizes the ring-opening of a cyclic hemiacetal (lactol) intermediate with the deuterated amine.[11] This method is advantageous as it builds the core structure of Tolterodine while simultaneously installing the labeled functional group.
The chosen strategy begins with the commercially available (R)-3,4-dihydro-6-methyl-4-phenyl-2H-benzopyran-2-one (a lactone) which is reduced to the corresponding lactol. This key intermediate is then subjected to reductive amination with diisopropylamine-d14 to yield the target compound, which is subsequently converted to its hydrochloride salt for improved stability and handling.
Synthetic Workflow Diagram
Caption: Synthetic pathway for (R)-Tolterodine-d14 Hydrochloride.
Detailed Experimental Protocol
Step 1: Synthesis of (R)-3,4-dihydro-6-methyl-4-phenyl-2H-benzopyran-2-ol (Lactol)
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To a solution of (R)-6-methyl-4-phenyl-chroman-2-one (1.0 eq) in anhydrous toluene (10 mL/mmol) under a nitrogen atmosphere at -78 °C, add diisobutylaluminium hydride (DIBAL-H, 1.1 eq, 1.0 M solution in hexanes) dropwise over 30 minutes, ensuring the internal temperature does not exceed -70 °C.
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Stir the reaction mixture at -78 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by the slow addition of methanol (2 eq), followed by a saturated aqueous solution of Rochelle's salt.
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Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.
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Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude lactol intermediate, which is used in the next step without further purification.
Step 2: Reductive Amination to form (R)-Tolterodine-d14
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Dissolve the crude lactol from the previous step in ethanol (15 mL/mmol).
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Add diisopropylamine-d14 (1.5 eq) to the solution.
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Carefully add Palladium on carbon (10 wt. %, 5 mol%) to the reaction vessel.
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Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
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Stir the mixture vigorously for 16-24 hours. Monitor the reaction by LC-MS for the disappearance of the intermediate and the appearance of the product mass.
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Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
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Concentrate the filtrate under reduced pressure to yield the crude (R)-Tolterodine-d14 free base.
Step 3: Conversion to Hydrochloride Salt and Purification
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Dissolve the crude free base in a minimal amount of diethyl ether.
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Cool the solution in an ice bath and add a 2.0 M solution of HCl in diethyl ether dropwise until precipitation is complete and the solution is acidic.
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Stir the resulting slurry in the ice bath for 1 hour.
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Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
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Recrystallize the crude salt from an appropriate solvent system (e.g., ethanol/ether) to yield pure (R)-Tolterodine-d14 hydrochloride.
Table: Summary of Reagents and Conditions
| Step | Key Reagents | Solvent(s) | Temperature | Key Parameters |
| 1 | (R)-6-methyl-4-phenyl-chroman-2-one, DIBAL-H | Toluene | -78 °C | Anhydrous conditions, inert atmosphere |
| 2 | Lactol Intermediate, Diisopropylamine-d14, Pd/C | Ethanol | Room Temp. | H₂ atmosphere, catalyst filtration |
| 3 | (R)-Tolterodine-d14 Free Base, HCl in Et₂O | Diethyl Ether | 0 °C | Acidification, precipitation |
Physicochemical and Spectroscopic Characterization
Rigorous characterization is mandatory to confirm the identity, chemical purity, and isotopic incorporation of the synthesized Tolterodine-d14 hydrochloride. A multi-technique approach ensures the highest level of confidence in the material's quality.
Analytical Workflow Overview
The analytical workflow is designed to provide orthogonal data points. First, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is employed to assess the chemical purity. Concurrently, Liquid Chromatography-Mass Spectrometry (LC-MS) confirms the correct mass and isotopic distribution. Finally, Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation and verifies the location of the deuterium labels.
Characterization Workflow Diagram
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- 4. tolterodine (Detrol) Uses, Side Effects & Dosage [medicinenet.com]
- 5. droracle.ai [droracle.ai]
- 6. Pharmacokinetics and pharmacodynamics of tolterodine in man: a new drug for the treatment of urinary bladder overactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
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